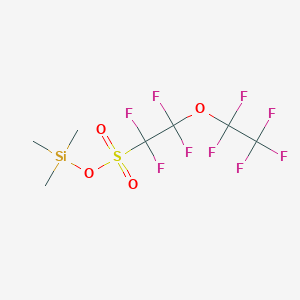

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester

Descripción general

Descripción

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity, making it valuable in synthetic chemistry and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester typically involves the reaction of tetrafluoroethylene with pentafluoroethanol in the presence of a strong acid catalyst to form the intermediate sulfonic acid. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to yield the final ester product. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles such as alcohols, amines, or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated groups.

Hydrolysis: In the presence of water or aqueous bases, the ester can hydrolyze to form the corresponding sulfonic acid and trimethylsilanol.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, thiols.

Catalysts: Strong acids or bases, depending on the reaction type.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are commonly used to maintain reaction conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted sulfonic acid derivatives can be formed.

Hydrolysis Products: Sulfonic acid and trimethylsilanol.

Aplicaciones Científicas De Investigación

Chemical Catalysis

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester serves as an effective catalyst in several chemical reactions due to its strong acidity and stability under various conditions. Its applications include:

- Acid-Catalyzed Reactions : The compound exhibits high catalytic activity in acid-catalyzed reactions such as esterification and alkylation. Its unique structure allows for enhanced reactivity compared to traditional acids, facilitating faster reaction rates and improved yields.

- Polymerization Processes : In polymer chemistry, this compound is used as a catalyst for the polymerization of fluorinated monomers, leading to the synthesis of high-performance polymers with desirable properties such as chemical resistance and thermal stability.

Material Science

In material science, this compound is utilized for:

- Surface Modification : The compound can modify surfaces to impart hydrophobic properties, making it valuable in applications such as coatings for textiles and electronics. This modification enhances the durability and performance of materials by reducing surface energy.

- Fluoropolymer Production : It plays a crucial role in the production of fluoropolymers, which are known for their non-stick properties and resistance to solvents and heat. These polymers find applications in cookware, seals, gaskets, and insulation materials.

Environmental Applications

The environmental implications of this compound are significant, particularly concerning its role in the remediation of per- and polyfluoroalkyl substances (PFAS):

- PFAS Remediation : Research indicates that this compound can be employed in the remediation of PFAS-contaminated sites. Its ability to interact with PFAS compounds facilitates their breakdown or removal from contaminated water sources.

- Analytical Chemistry : In environmental monitoring, this compound is utilized as a standard reference material for the analysis of PFAS in water samples. Its precise composition aids in calibrating analytical instruments to detect trace levels of harmful substances.

Case Study 1: Catalytic Efficiency

A study demonstrated that this compound significantly outperformed traditional catalysts in the synthesis of fluorinated esters. The reaction yielded over 95% conversion within minutes at room temperature, showcasing its potential for industrial applications.

Case Study 2: Surface Treatment

In a recent application involving textile coatings, researchers applied this compound to enhance water repellency on fabrics. The treated textiles showed a marked improvement in water resistance compared to untreated samples, indicating its effectiveness in commercial textile applications.

Mecanismo De Acción

The mechanism by which tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester exerts its effects involves the interaction of its fluorinated groups with target molecules. The high electronegativity of fluorine atoms can influence the electronic properties of the target, leading to changes in reactivity and stability. This interaction can occur through various pathways, including hydrogen bonding, van der Waals forces, and covalent bonding.

Comparación Con Compuestos Similares

Similar Compounds

Perfluoroalkyl Sulfonates: Compounds such as perfluorooctanesulfonic acid (PFOS) share similar fluorinated structures but differ in chain length and functional groups.

Fluorinated Ethers: Compounds like perfluoromethylcyclohexane have similar ether linkages but lack the sulfonic acid ester functionality.

Uniqueness

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester stands out due to its combination of fluorinated groups and sulfonic acid ester functionality. This unique structure imparts high stability, reactivity, and versatility, making it suitable for a wide range of applications in scientific research and industry.

Actividad Biológica

Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid trimethylsilyl ester, also known by its CAS number 113507-82-7, is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their unique chemical stability and resistance to degradation, which has raised significant concerns regarding their environmental persistence and potential health impacts. This article aims to explore the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.

- Molecular Formula : CH₉O₄S

- Molecular Weight : 316.10 g/mol

- Structure : The compound features a sulfonic acid group, which contributes to its solubility in water and potential reactivity with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions within biological systems, particularly its toxicity and potential endocrine-disrupting properties.

Toxicological Effects

Research indicates that PFAS compounds can have various adverse health effects, including:

- Endocrine Disruption : PFAS may interfere with hormonal functions, potentially affecting reproductive health and development. Studies have shown that exposure to certain PFAS is linked to altered thyroid hormone levels and reproductive outcomes in animal models .

- Liver Toxicity : Animal studies have demonstrated that exposure to PFAS can lead to liver damage, characterized by increased liver weight and altered liver enzyme levels .

- Immunotoxicity : There is evidence suggesting that PFAS exposure can impair immune responses, leading to increased susceptibility to infections and reduced vaccine efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : Some studies suggest that PFAS can activate PPARs, which play critical roles in lipid metabolism and glucose homeostasis. This activation may lead to metabolic disorders .

- Oxidative Stress : PFAS compounds may induce oxidative stress in cells, leading to cellular damage and inflammation. This mechanism is implicated in various chronic diseases .

- Alteration of Gene Expression : Exposure to PFAS has been associated with changes in gene expression related to lipid metabolism, immune function, and cellular stress responses .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study on Liver Toxicity :

- Endocrine Disruption Study :

- Immunotoxicity Research :

Data Tables

Propiedades

IUPAC Name |

trimethylsilyl 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F9O4SSi/c1-22(2,3)20-21(17,18)7(15,16)6(13,14)19-5(11,12)4(8,9)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHZECVJWFWGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C(C(OC(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F9O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382151 | |

| Record name | Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136049-37-1 | |

| Record name | Trimethylsilyl 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.